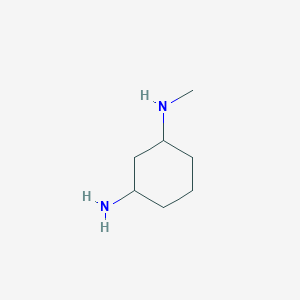![molecular formula C22H14 B058994 1,2-Dihydrobenzo[ghi]perylene CAS No. 16310-65-9](/img/structure/B58994.png)
1,2-Dihydrobenzo[ghi]perylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,2-Dihydrobenzo[ghi]perylene is a polycyclic aromatic hydrocarbon with a unique structure that includes a fused ring system
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dihydrobenzo[ghi]perylene can be synthesized through several methods. One common approach involves the oxidative coupling of 2,7-dihydroxynaphthalene followed by a condensation reaction . Another method includes the cycloaddition process of various 1,2-diarylacetylenes into the perylene cavity with simultaneous elimination of hydrogen .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative coupling reactions under controlled conditions. The reaction mixture is often saturated with an inert gas, such as nitrogen or argon, to remove oxygen and prevent unwanted side reactions .
化学反応の分析
Types of Reactions
1,2-Dihydrobenzo[ghi]perylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur due to the aromatic nature of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in methanol and water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.
科学的研究の応用
1,2-Dihydrobenzo[ghi]perylene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex aromatic compounds.
Biology: Employed in the study of biological processes involving polycyclic aromatic hydrocarbons.
Medicine: Investigated for its potential use in drug development due to its unique electronic properties.
Industry: Utilized in the production of organic electronic materials and nanomaterials.
作用機序
The mechanism by which 1,2-Dihydrobenzo[ghi]perylene exerts its effects involves its interaction with molecular targets through π-π stacking and charge transfer interactions. These interactions can influence various pathways, including those related to electronic and photophysical properties .
類似化合物との比較
Similar Compounds
1,2-Diazabenzo[ghi]perylene: Similar in structure but contains nitrogen atoms in the fused ring system.
Perylene: A simpler polycyclic aromatic hydrocarbon with fewer fused rings.
Coronene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Uniqueness
1,2-Dihydrobenzo[ghi]perylene is unique due to its specific fused ring system, which imparts distinct electronic properties and makes it suitable for specialized applications in organic electronics and nanotechnology .
特性
CAS番号 |
16310-65-9 |
|---|---|
分子式 |
C22H14 |
分子量 |
278.3 g/mol |
IUPAC名 |
hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,17(22),18,20-decaene |
InChI |
InChI=1S/C22H14/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-7,9,11-12H,8,10H2 |
InChIキー |
STUHEQLGYKSSCX-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C4=C1C=CC5=C4C(=CC=C5)C6=CC=CC(=C63)C=C2 |
正規SMILES |
C1CC2=C3C4=C1C=CC=C4C5=CC=CC6=C5C3=C(C=C2)C=C6 |
同義語 |
3,4-DIHYDROBENZO[GHI]PERYLENE |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)
![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)








![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)



